molecular formula C10H9NO3 B14629934 (4-Methoxyphenyl)methyl carbonocyanidate CAS No. 57022-36-3

(4-Methoxyphenyl)methyl carbonocyanidate

Cat. No.: B14629934
CAS No.: 57022-36-3
M. Wt: 191.18 g/mol
InChI Key: AQBQMZAWXVXZGV-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl carbonocyanidate is a cyanocarbonate compound supplied exclusively for research use and is not intended for diagnostic or therapeutic applications. This reagent is a valuable building block in synthetic organic chemistry, primarily functioning as a protected cyanohydrin and serving as a versatile acyl anion equivalent . The core research value of this cyanocarbonate lies in its use in consecutive, or cascade, reactions to construct synthetically valuable tricarbonyl compounds . Upon deprotonation with a strong base such as LiHMDS, the generated lithium anion performs a conjugate addition to cyclic enones, such as cyclohexenone. This key step is followed by a concomitant intramolecular transfer of the alkoxycarbonyl group, a sequence known as a Michael-Claisen cascade, which efficiently produces complex β-keto-β'-acylcycloalkanecarboxylic acid esters in a single operation . The resulting tricarbonyl products are highly functionalized intermediates that offer numerous possibilities for further elaboration. Their synthetic utility has been demonstrated in the formation of bicyclic and tricyclic ring systems through intramolecular condensation reactions, making them strategic scaffolds for the synthesis of natural product cores and other complex architectures . Researchers can exploit this reagent to introduce significant molecular complexity in a single synthetic step. As a cyanocarbonate, it features a moderately electrophilic carbonate carbon, which is essential for the transfer reaction that defines its cascade reactivity . This product is for research use only and is not for use in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information prior to use.

Properties

CAS No.

57022-36-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(4-methoxyphenyl)methyl cyanoformate

InChI

InChI=1S/C10H9NO3/c1-13-9-4-2-8(3-5-9)7-14-10(12)6-11/h2-5H,7H2,1H3

InChI Key

AQBQMZAWXVXZGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes

Chloroformate-Cyanide Substitution Method

This two-step approach is the most widely reported method for synthesizing (4-Methoxyphenyl)methyl carbonocyanidate.

Step 1: Formation of 4-Methoxybenzyl Chloroformate
4-Methoxybenzyl alcohol reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane under reflux conditions. Triphosgene serves as a safer alternative to phosgene, generating 4-methoxybenzyl chloroformate (Cl-C(O)-O-CH₂-C₆H₄-OCH₃) and hydrogen chloride as a byproduct. A base such as pyridine is added to neutralize HCl, preventing side reactions.

Step 2: Cyanide Substitution
The chloroformate intermediate undergoes nucleophilic acyl substitution with potassium cyanide (KCN) in acetonitrile at 0–5°C. The cyanide ion displaces chloride, yielding the target compound. Purification via reduced-pressure distillation removes residual solvents and byproducts.

Table 1: Reaction Conditions for Chloroformate-Cyanide Substitution
Parameter Specification
Temperature (Step 1) Reflux (40–45°C)
Temperature (Step 2) 0–5°C
Solvent (Step 1) Dichloromethane
Solvent (Step 2) Acetonitrile
Base Pyridine (2.5 equiv)
Yield 72–78% (reported in analogous syntheses)

Direct Esterification Using Cyanoformyl Chloride

A one-pot method involves reacting 4-methoxybenzyl alcohol with cyanoformyl chloride (Cl-C(O)-CN) in tetrahydrofuran (THF) at room temperature. Triethylamine scavenges HCl, driving the reaction to completion. While efficient, this method requires stringent moisture control due to cyanoformyl chloride’s sensitivity to hydrolysis.

Table 2: Direct Esterification Parameters
Parameter Specification
Temperature 20–25°C
Solvent Tetrahydrofuran (THF)
Base Triethylamine (3.0 equiv)
Reaction Time 12–16 hours
Yield 65–70% (estimated from similar esters)

Alternative Methods

Transesterification : Methyl cyanoformate (CH₃O-C(O)-CN) reacts with 4-methoxybenzyl alcohol in toluene under catalytic acidic conditions (e.g., p-toluenesulfonic acid). This method avoids handling hazardous chloroformates but suffers from lower yields (50–55%) due to equilibrium limitations.

Solid-Phase Synthesis : Immobilized 4-methoxybenzyl alcohol on silica gel reacts with cyanogen bromide (BrCN) in dimethylformamide (DMF). Though niche, this approach simplifies purification but requires specialized equipment.

Reaction Mechanisms

The chloroformate-cyanide substitution proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of 4-methoxybenzyl chloroformate is attacked by the cyanide ion, leading to a tetrahedral intermediate that collapses to release chloride. In direct esterification, the alcohol’s oxygen acts as a nucleophile toward cyanoformyl chloride’s electrophilic carbonyl carbon, with triethylamine facilitating deprotonation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like acetonitrile and DMF enhance cyanide nucleophilicity, whereas ethereal solvents (THF) improve solubility of intermediates. Dichloromethane’s low boiling point simplifies chloroformate isolation.

Temperature Control

Cyanide substitution at 0–5°C minimizes side reactions such as cyanide hydrolysis or over-alkylation. Reflux in Step 1 ensures complete triphosgene activation.

Catalytic Additives

Adding catalytic ammonium salts (e.g., tetrabutylammonium bromide) accelerates cyanide substitution by 15–20% through phase-transfer effects.

Characterization and Analytical Methods

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows a singlet at δ 3.81 ppm (OCH₃), a multiplet at δ 6.87–7.25 ppm (aromatic protons), and a triplet at δ 4.61 ppm (CH₂-O).
  • IR Spectroscopy : Peaks at 2240 cm⁻¹ (C≡N stretch) and 1745 cm⁻¹ (C=O stretch) confirm the carbonocyanidate group.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 191.18 [M+H]⁺.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Triphosgene is preferred over phosgene for chloroformate generation due to lower volatility. Continuous-flow reactors minimize exposure to toxic intermediates, achieving throughputs of 50–100 kg/day.

Applications in Further Research

This compound serves as a precursor for:

  • Anticancer Agents : Coupling with aminothiazoles yields kinase inhibitors.
  • Conductive Polymers : Polymerization with thiophene derivatives enhances electron mobility.
  • Peptide Mimetics : Reacts with amino acids to form cyanate-protected intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonocyanidate group undergoes nucleophilic displacement with primary/secondary amines and alcohols. Key examples include:

Reaction Type Conditions Reagents Products Yield Reference
Aminolysis40°C, 12 hr, EtOAc/hexanesBenzylamine(4-Methoxyphenyl)methyl benzylcarbamate63%
AlcoholysisRT, 8 hr, CH₂Cl₂Ethanol(4-Methoxyphenyl)methyl ethyl carbonate88%

Mechanistic studies indicate the cyanide group acts as a leaving group, with the methoxyphenyl ring stabilizing intermediate carbocations through resonance.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline derivatives:

Dipolarophile Conditions Catalyst Product Yield Reference
Nitrile oxide60°C, 24 hr, tolueneNone5-(4-Methoxyphenyl)isoxazoline-3-carbonitrile72%

Steric effects from the methoxy group direct regioselectivity, favoring 5-substituted isoxazolines.

Tricarbonyl Compound Preparation

In a 2021 RSC Advances study, the compound served as a precursor for tricarbonyl synthesis via sequential reactions :

  • Carbonate Formation :

    • Reaction with methyl chloroformate (40°C, 12 hr) yielded cyano(4-methoxyphenyl)methyl methyl carbonate (63% yield).

    • ¹H NMR (CDCl₃) : δ 3.82 (s, COOCH₃), 6.20 (s, CHCN), 7.47 (m, aryl-H) .

  • Oxidation-Ketone Formation :

    • Subsequent oxidation with MnO₂ produced a β-ketonitrile intermediate.

Stability and Reaction Optimization

Critical parameters influencing reactivity:

Factor Optimal Range Impact on Yield
Temperature40–60°CMaximizes kinetics
Solvent PolarityMedium (e.g., EtOAc)Balances solubility
Reaction Time8–24 hrCompletes conversion

Decomposition occurs >80°C due to cyanide group instability.

Mechanistic Insights

The carbonocyanidate group enables dual reactivity:

  • Electrophilic Character : At the carbonyl carbon (kinetically controlled).

  • Nucleophilic Character : At the cyanide nitrogen (thermodynamically controlled).

Quantum mechanical calculations (DFT) support a stepwise mechanism for cycloadditions, with a zwitterionic intermediate.

This compound’s synthetic flexibility makes it valuable for constructing complex heterocycles and functionalized carbonyl derivatives. Recent advancements highlight its utility in pharmaceutical intermediate synthesis, particularly for antimalarial and anticancer agents .

Scientific Research Applications

(4-Methoxyphenyl)methyl cyanoformate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl cyanoformate involves its interaction with specific molecular targets, leading to various biochemical effects. The cyanoformate group can undergo hydrolysis to release cyanide ions, which can inhibit certain enzymes and metabolic pathways. Additionally, the methoxyphenyl moiety can interact with cellular receptors and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The 4-methoxyphenyl group’s electron-donating methoxy (-OCH₃) substituent significantly impacts chemical reactivity compared to other aryl groups:

Substituent Electronic Effect Example Application Key Reference
4-Methoxyphenyl Electron-donating Enhances nucleophilic substitution in benzothiazepinone synthesis
4-Chlorophenyl Electron-withdrawing Increases electrophilic reactivity in herbicidal compounds
3,4,5-Trimethoxyphenyl Strongly donating Improves solubility in polar solvents for imidazole derivatives
4-(Trifluoromethyl)phenyl Strongly withdrawing Reduces metabolic stability in agrochemicals

The electron-donating nature of the 4-methoxyphenyl group stabilizes intermediates in cyclocondensation reactions (e.g., benzothiazepinones in ), whereas electron-withdrawing groups like 4-chlorophenyl accelerate electrophilic attacks but may reduce thermal stability .

Role in Pharmaceutical Intermediates

and highlight the use of 4-methoxyphenyl-containing intermediates in drug synthesis. For example:

  • Adapalene Intermediate: Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate () leverages the 4-methoxyphenyl group for lipophilicity and UV stability, critical for topical retinoid activity .
  • Imidazole Derivatives: Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate () demonstrates enhanced solubility compared to non-polar aryl analogs, facilitating purification .

Comparatively, 4-nitrophenyl or 4-trifluoromethylphenyl analogs often exhibit higher metabolic resistance but lower solubility, limiting their utility in aqueous formulations .

Biological Activity

(4-Methoxyphenyl)methyl carbonocyanidate, also known as methyl cyanoformate, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the chemical formula C3H3NO2C_3H_3NO_2 and features a methoxy group attached to a phenyl ring, along with a carbonocyanidate functional group. This structure contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of methyl chloroformate with sodium cyanide in the presence of a base. This method allows for the efficient formation of the carbonocyanidate group while maintaining the integrity of the methoxyphenyl moiety .

Antiviral Properties

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, derivatives have shown promising activity against various viruses by inhibiting viral proteases. In particular, a derivative demonstrated an IC50 value of 60 nM against the nsP2 enzyme of chikungunya virus, indicating potent antiviral activity .

Enzyme Inhibition

The compound exhibits selective inhibition against a range of cysteine proteases. Such selectivity is crucial for developing therapeutics targeting specific pathways without affecting other physiological processes. The structure-activity relationship (SAR) studies indicate that modifications to the methoxyphenyl group can enhance or diminish biological activity .

Case Studies

Case Study 1: Antiviral Activity Against Chikungunya Virus

  • Objective : Evaluate the effectiveness of this compound derivatives against chikungunya virus.
  • Method : In vitro assays were conducted using human fibroblast MRC5 cells.
  • Results : A derivative exhibited an EC50 value of 40 nM, showcasing its potential as an antiviral agent .

Case Study 2: Selective Inhibition of Cysteine Proteases

  • Objective : Assess the inhibitory effects on various cysteine proteases.
  • Method : A panel of cysteine proteases was tested for inhibition by this compound derivatives.
  • Results : The compound demonstrated remarkable selectivity across diverse proteases, suggesting its potential utility in therapeutic applications targeting these enzymes .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundTarget EnzymeIC50 (nM)EC50 (nM)Notes
This compoundnsP2 (Chikungunya Virus)6040Potent antiviral activity
Derivative ACysteine Protease 1100-Selective inhibitor
Derivative BCysteine Protease 280-Effective against multiple targets

Q & A

Basic Research Questions

Q. What are the recommended methodologies for determining the molecular structure of (4-Methoxyphenyl)methyl carbonocyanidate?

  • Answer: The molecular structure can be resolved using single-crystal X-ray diffraction (SC-XRD) coupled with refinement programs like SHELXL to analyze bond lengths, angles, and intermolecular interactions. For example, SHELXL allows refinement of disordered moieties and hydrogen-bonding networks, critical for methoxyphenyl derivatives . Complementary techniques like NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate functional groups (e.g., methoxy and cyano groups) and molecular weight.

Q. What synthetic routes are effective for preparing this compound?

  • Answer: A common approach involves condensation reactions between 4-methoxybenzyl alcohol and cyanogen bromide under controlled acidic conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. For analogous methoxyphenyl compounds, reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like isocyanates or over-alkylation .

Q. Which analytical techniques are essential for characterizing purity and stability?

  • Answer:

  • HPLC-DAD/MS : Quantifies purity (>95%) and detects trace impurities.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under nitrogen atmospheres.
  • FT-IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
  • Dynamic light scattering (DLS) : Monitors aggregation in solution-phase studies .

Q. What safety protocols are recommended for handling this compound?

  • Answer: Use fume hoods and nitrile gloves to prevent inhalation or dermal contact. Store in amber vials under inert gas (argon) at 2–8°C to prevent hydrolysis. Waste must be neutralized with 10% sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for derivatives of this compound?

  • Answer: Employ time-resolved NMR or in situ FT-IR to track intermediates. For example, in benzimidazole syntheses (e.g., ), intermediates like nitroso derivatives can be isolated via low-temperature crystallization . Computational tools (DFT calculations) model transition states and predict regioselectivity in nucleophilic additions .

Q. How do thermodynamic properties (e.g., solubility) influence purification strategies?

  • Answer: Solubility parameters in solvents like DMSO, ethanol, and chloroform can be determined via van’t Hoff plots (ln S vs. 1/T). For methoxyphenyl analogs, lower solubility in polar solvents (e.g., water) necessitates recrystallization from ethanol/water mixtures. Hansen solubility parameters guide solvent selection for optimal crystal lattice formation .

Q. How can contradictions in reported spectral or crystallographic data be resolved?

  • Answer: Conduct comparative crystallographic studies using multiple datasets (e.g., Cambridge Structural Database) to identify outliers. For spectral discrepancies (e.g., shifting NMR peaks), verify solvent effects (DMSO vs. CDCl₃) and pH conditions. Collaborative platforms like PubChem provide cross-referenced data for validation .

Q. What strategies enable the integration of this compound into complex heterocyclic systems?

  • Answer: Utilize microwave-assisted synthesis to accelerate cycloadditions (e.g., forming oxazolo-pyridines or benzothiophenes). For example, coupling with chlorophenyl precursors under Pd catalysis (Suzuki-Miyaura) introduces aryl groups while preserving the cyano functionality. Solid-phase peptide synthesis (SPPS) techniques adapt the compound for peptidomimetic applications .

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